

An In-Depth Technical Guide to 1-phenyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-phenyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B145363

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CAS Number: 132274-70-5

For researchers, scientists, and professionals in drug development, **1-phenyl-1H-pyrazole-5-carbaldehyde** is a heterocyclic aldehyde that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and known biological significance, with a focus on its potential applications in drug discovery.

Physicochemical Properties

A clear understanding of the physicochemical properties of **1-phenyl-1H-pyrazole-5-carbaldehyde** is essential for its application in synthetic chemistry and drug design. The following table summarizes key quantitative data for this compound.

Property	Value	Reference
CAS Number	132274-70-5	[1]
Molecular Formula	C ₁₀ H ₈ N ₂ O	[1]
Molecular Weight	172.18 g/mol	[1]
Appearance	Solid	
Melting Point	84-88 °C	[2]
SMILES	<chem>O=Cc1cn(nc1)c2ccccc2</chem>	[2]
InChI	1S/C10H8N2O/c13-8-9-6-11-12(7-9)10-4-2-1-3-5-10/h1-8H	[2]

Synthesis of 1-phenyl-1H-pyrazole-5-carbaldehyde

The most common and efficient method for the synthesis of **1-phenyl-1H-pyrazole-5-carbaldehyde** is the Vilsmeier-Haack reaction. This reaction involves the formylation of an activated aromatic or heterocyclic ring using the Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Phenylpyrazole

This protocol outlines the general steps for the synthesis of **1-phenyl-1H-pyrazole-5-carbaldehyde** from 1-phenylpyrazole.

Materials:

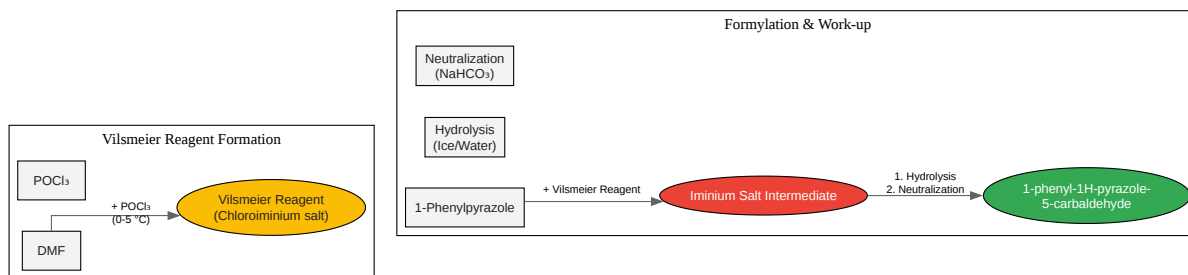
- 1-Phenylpyrazole
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl₃)
- Dichloromethane (DCM), anhydrous

- Ice
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- **Vilsmeier Reagent Formation:** In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF. Cool the flask in an ice bath to 0-5 °C. Slowly add POCl_3 (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. The Vilsmeier reagent is a chloroiminium salt and is typically prepared in situ.
- **Formylation Reaction:** Dissolve 1-phenylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF. Add the solution of 1-phenylpyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. This typically takes several hours.
- **Work-up:** Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water to hydrolyze the intermediate iminium salt.
- **Neutralization:** Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- **Extraction:** Extract the aqueous mixture with dichloromethane or ethyl acetate. Combine the organic layers and wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.

- Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford **1-phenyl-1H-pyrazole-5-carbaldehyde**.



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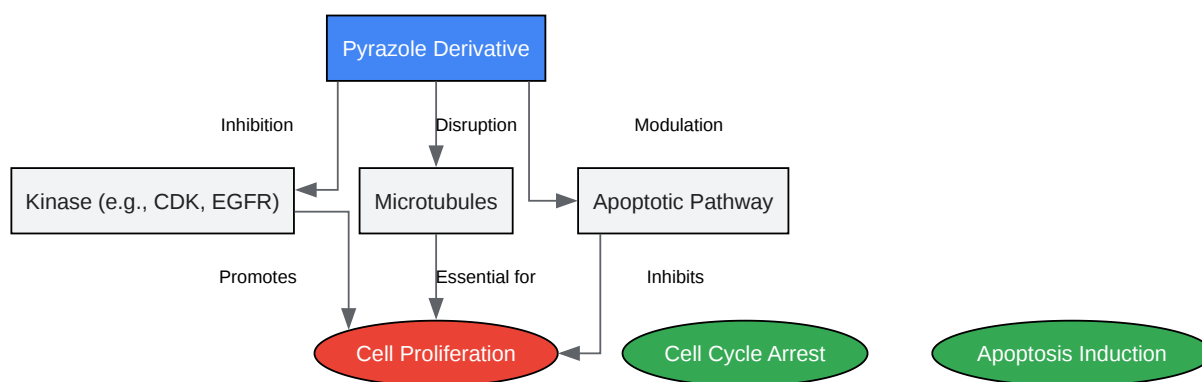
Figure 1: Synthetic workflow for the Vilsmeier-Haack formylation of 1-phenylpyrazole.

Biological Significance and Potential Applications in Drug Development

While specific quantitative data for the biological activity of **1-phenyl-1H-pyrazole-5-carbaldehyde** is not extensively documented in publicly available literature, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The aldehyde functional group at the 5-position of **1-phenyl-1H-pyrazole-5-carbaldehyde** makes it a key intermediate for the synthesis of more complex molecules with potential therapeutic value.

Anticancer Potential

Numerous pyrazole derivatives have been investigated as anticancer agents, targeting various mechanisms within cancer cells.[3] These mechanisms include the inhibition of kinases such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), disruption of microtubule polymerization, and induction of apoptosis.[3][4] The general mechanism often involves the pyrazole core acting as a scaffold to present various substituents that can interact with the active sites of target proteins.

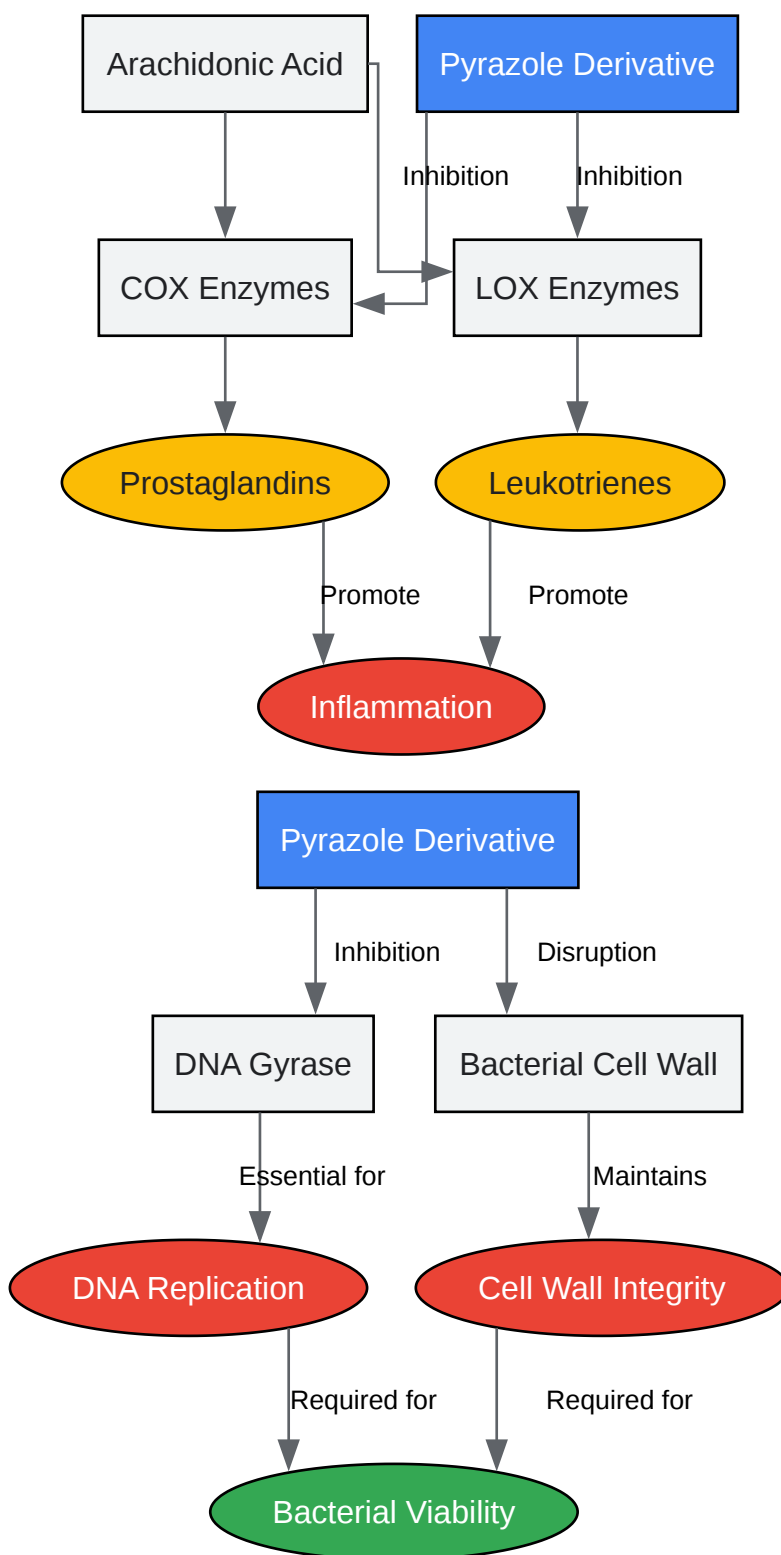


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Figure 2: General mechanisms of anticancer activity for pyrazole derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib, a selective COX-2 inhibitor, being a prominent example. The mechanism of action for many anti-inflammatory pyrazoles involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation.[5] Some pyrazole derivatives may also exert their effects through the modulation of other inflammatory pathways, such as the inhibition of lipoxygenase (LOX) or the suppression of pro-inflammatory cytokine production.[5]



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- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-phenyl-1H-pyrazole-5-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145363#1-phenyl-1h-pyrazole-5-carbaldehyde-cas-number-lookup]

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